2-Amino-3,3-dimethylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197039, DTXSID00308412 | |
| Record name | 2-Amino-3,3-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-tert-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33105-81-6, 20859-02-3, 471-50-1 | |
| Record name | tert-Leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33105-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Terleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033105816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20859-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3,3-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-tert-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-DL-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3VJY8XHI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-tert-Leucine can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the production of racemic DL-tert-Leucine, followed by optical resolution to obtain the desired enantiomer . Enzymatic synthesis, on the other hand, employs leucine dehydrogenase to catalyze the reductive amination of trimethylpyruvate, yielding L-tert-Leucine with high enantiomeric purity .
Industrial Production Methods
Industrial production of L-tert-Leucine often utilizes enzyme-catalyzed processes due to their efficiency and selectivity. For instance, the co-immobilization of leucine dehydrogenase and glucose dehydrogenase on zeolite imidazolate framework-8 (ZIF-8) has been shown to enhance the stability and catalytic activity of the enzymes, leading to higher yields of L-tert-Leucine .
Chemical Reactions Analysis
Types of Reactions
L-tert-Leucine undergoes various chemical reactions, including:
Reductive Amination: The primary method for synthesizing L-tert-Leucine from trimethylpyruvate.
Oxidation: Although less common, L-tert-Leucine can be oxidized under specific conditions.
Substitution: L-tert-Leucine can participate in substitution reactions, particularly in the formation of derivatives for pharmaceutical applications.
Common Reagents and Conditions
Reductive Amination: Utilizes leucine dehydrogenase and NADH as a cofactor.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves reagents like acyl chlorides or anhydrides for the formation of amides or esters.
Major Products
The major products formed from these reactions include various derivatives of L-tert-Leucine, which are used as intermediates in the synthesis of drugs and other bioactive compounds .
Scientific Research Applications
Pharmaceutical Applications
L-tert-Leucine as a Pharmaceutical Intermediate
L-Tle serves as a crucial building block for synthesizing various pharmaceutical compounds. Its unique structural properties, particularly the tert-butyl side chain, provide steric hindrance and hydrophobicity, making it an effective chiral auxiliary in asymmetric synthesis. This characteristic is particularly valuable in the development of biologically active compounds, including:
- Antiviral Drugs : L-Tle is utilized in the synthesis of inhibitors for viruses such as HIV and hepatitis. For instance, it has been implicated in the production of HIV protease inhibitors, which are vital for antiretroviral therapy .
- Cancer Treatment : The compound is also used to create peptide drugs that exhibit antitumor activity .
Biocatalysis
Biotechnological Production of L-Tle
Recent advancements have demonstrated the potential of using engineered microorganisms for the biosynthesis of L-Tle. For example, studies have shown that recombinant E. coli can efficiently produce L-Tle from trimethylpyruvic acid (TMP) using leucine dehydrogenase and formate dehydrogenase . Key findings include:
- High Yield Production : A yield of 87.38% was achieved with an enantiomeric excess greater than 99.99%, indicating high purity levels suitable for pharmaceutical applications .
- Sustainability : The enzymatic methods for producing L-Tle are favored over traditional chemical synthesis due to their lower environmental impact and higher optical purity .
Food and Animal Feed Additives
Nutritional Fortification
L-tert-Leucine is increasingly being recognized as a valuable additive in animal nutrition and food products. Its applications include:
- Animal Feed : It acts as a nutritional fortifier that enhances growth performance and overall health in livestock .
- Food Industry : In food formulations, L-Tle can improve texture and stability, contributing to enhanced product quality.
Research and Development
Chiral Auxiliary in Asymmetric Synthesis
L-Tle is widely used as a chiral auxiliary in various synthetic methodologies. Its application extends to:
- Organocatalysis : It has been employed as a catalyst in reactions involving γ-substituted butenolides, showcasing its versatility in organic synthesis .
- Development of New Catalysts : Researchers are exploring L-Tle-derived compounds to create new bifunctional catalysts that enhance reaction efficiency and selectivity in asymmetric synthesis .
Data Summary
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceuticals | Antiviral drugs, cancer treatment | Building block for HIV protease inhibitors |
| Biocatalysis | Production from TMP using engineered E. coli | High yield (87.38%), environmentally friendly |
| Animal Nutrition | Feed additive | Enhances growth performance |
| Organic Synthesis | Chiral auxiliary | Used in organocatalysis for asymmetric synthesis |
Case Studies
- Production Efficiency Study : A study conducted on the biosynthesis of L-Tle using engineered E. coli reported a conversion rate of 81% with a concentration of 65.6 g/L achieved through optimized fed-batch strategies .
- Pharmaceutical Development : Research into the synthesis of HIV protease inhibitors utilizing L-Tle demonstrated significant improvements in drug efficacy due to the compound's structural properties that enhance binding affinity to target proteins .
Mechanism of Action
The mechanism of action of L-tert-Leucine primarily involves its role as a chiral intermediate in drug synthesis. It interacts with specific enzymes and molecular targets to facilitate the formation of bioactive compounds. For example, in the synthesis of atazanavir, L-tert-Leucine acts as a precursor that undergoes several enzymatic transformations to yield the final drug product .
Comparison with Similar Compounds
Structural Isomers and Enantiomers
L-Tle is compared below with structurally related amino acids:
Key Physical and Kinetic Properties
- Stereoselectivity : Biocatalytic routes achieve e.e. >98% for L-Tle, whereas chemical synthesis struggles with low stereoselectivity (<50% e.e.) .
- Enzyme Kinetics :
- EsiLeuDH (from Exiguobacterium sibiricum) shows higher catalytic efficiency ($k{cat}/Km$) for trimethylpyruvic acid (TMP, 7.62 L·mmol⁻¹·s⁻¹) than for L-leucine (4.90 L·mmol⁻¹·s⁻¹), despite lower substrate affinity ($K_m$ = 5.96 mM vs. 0.88 mM) .
- *Bacillus sphaericus LeuDH exhibits higher thermostability but lower activity toward TMP .
Advanced Biocatalytic Systems
Biological Activity
L-tert-Leucine (L-Tle) is a non-peptide amino acid that has gained attention due to its unique structural properties and biological activities. This article explores the biological activity of L-tert-Leucine, focusing on its enzymatic synthesis, applications in pharmaceuticals, and its role as a chiral auxiliary.
Enzymatic Synthesis of L-tert-Leucine
L-tert-Leucine can be synthesized through various enzymatic processes, primarily using leucine dehydrogenases (LeuDH). These enzymes catalyze the asymmetric reductive amination of trimethylpyruvic acid (TMP), converting it into L-Tle. Recent studies have demonstrated significant advancements in this area:
- High-Yield Synthesis : A study reported the use of engineered E. coli cells to achieve a yield of 87.38% for L-Tle from TMP, with an enantiomeric excess greater than 99.99% .
- Kinetic Parameters : The kinetic parameters of PbLeuDH towards TMP indicated a value of 4.92 mM and a ratio of 24.49 smM, showcasing the enzyme's efficiency in catalyzing the reaction .
Biological Applications
L-tert-Leucine serves as a crucial building block in the synthesis of various biologically active compounds. Its applications include:
- Chiral Auxiliaries : L-Tle is widely used in organic synthesis as a chiral auxiliary, facilitating the production of enantiomerically pure compounds .
- Pharmaceutical Intermediates : It plays a vital role in the development of pharmaceutical agents, contributing to the synthesis of drugs with specific stereochemical configurations .
Case Studies and Research Findings
Several studies have highlighted the biological activity and applications of L-tert-Leucine:
- Biocatalytic Processes : Research demonstrated that using semi-rational engineering on LeuDH could enhance its activity towards TMP by over 300%, significantly improving the efficiency of L-Tle production .
- Production Strategies : A fed-batch feeding strategy was employed to transform up to 0.8 M TMP into L-Tle, achieving an average conversion rate of 81% and a concentration of 65.6 g/L . This method lays the groundwork for large-scale production.
- Enzyme Characterization : Characterization studies have shown that PbLeuDH exhibits strict substrate preference for nonpolar aliphatic amino acids, demonstrating its potential for selective catalysis in synthetic applications .
Comparative Data Table
The following table summarizes key findings related to L-tert-Leucine synthesis and enzyme performance:
Q & A
Q. What are the key enzymatic methods for synthesizing L-tert-leucine, and how do reaction conditions influence yield and enantiomeric purity?
L-tert-Leucine is synthesized via reductive amination of trimethylpyruvic acid using leucine dehydrogenase (LeuDH) coupled with cofactor regeneration systems (e.g., formate dehydrogenase, FDH). Optimal conditions include pH 8.0–9.0, 30–37°C, and substrate concentrations ≤100 g/L. Co-expression of LeuDH and FDH in E. coli enables efficient NADH regeneration, achieving >95% yield and >99% enantiomeric excess (ee) . Substrate inhibition occurs above 100 g/L, necessitating fed-batch strategies for scalability .
Q. Which analytical techniques are most reliable for characterizing L-tert-leucine in complex reaction mixtures?
High-performance liquid chromatography (HPLC) with chiral columns (e.g., Crownpak CR-I) is standard for ee determination. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used for preliminary purity assessment. For quantification, reversed-phase HPLC with UV detection at 210 nm is recommended due to L-tert-leucine’s lack of intrinsic chromophores .
Q. How do researchers select and validate enzymes like LeuDH for L-tert-leucine synthesis?
Enzyme selection involves screening for thermostability, substrate specificity, and pH tolerance. For example, LeuDH from Exiguobacterium sibiricum exhibits high activity (12.8 U/mg) at 50°C and pH 10. Validation includes kinetic assays (e.g., Km for trimethylpyruvic acid: 2.3 mM) and cross-referencing with literature data .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported catalytic efficiencies of LeuDH variants across studies?
Discrepancies in catalytic efficiency (e.g., kcat/Km ranging from 1.2 to 4.5 s<sup>−1</sup> mM<sup>−1</sup>) arise from differences in expression systems, purification protocols, or assay conditions. Standardization using reference substrates (e.g., α-ketoisocaproate) and reporting full kinetic parameters (pH, temperature, buffer composition) is critical .
Q. How can researchers optimize multi-enzyme cascades for L-tert-leucine production while minimizing byproduct formation?
Kinetic modeling of coupled systems (LeuDH-FDH) identifies rate-limiting steps, such as NADH regeneration. For example, increasing FDH expression by 2.5-fold reduces accumulation of α-keto acid intermediates. Fed-batch addition of ammonium formate (1.5 M) maintains cofactor balance, improving yield from 80% to 95% .
Q. What structural insights guide the rational engineering of LeuDH for enhanced substrate tolerance?
Directed evolution and site-saturation mutagenesis target substrate-binding pockets. For instance, mutation F245L in Bacillus cereus LeuDH increases activity toward bulky substrates (e.g., trimethylpyruvic acid) by 40% due to reduced steric hindrance . Molecular dynamics simulations further predict stabilizing mutations (e.g., G102A) that improve thermostability .
Q. How do researchers resolve conflicting data on the impact of pH on LeuDH stability in industrial-scale bioreactors?
Contradictory stability profiles (e.g., half-life of 8 h at pH 8 vs. 2 h at pH 9) are reconciled by distinguishing between soluble and immobilized enzymes. Immobilization on epoxy resins extends operational stability to >10 cycles at pH 9.0, enabling continuous production .
Q. What methodologies validate the ecological impact of L-tert-leucine synthesis pathways in synthetic biology workflows?
Life-cycle assessment (LCA) models compare waste generation and energy use across enzymatic vs. chemical routes. Enzymatic routes reduce E-factor (kg waste/kg product) from 35 (chemical) to 5 (enzymatic) by eliminating heavy metal catalysts .
Methodological Frameworks
How to design a PICOT-style research question for optimizing L-tert-leucine biosynthesis?
- Population: Recombinant E. coli expressing LeuDH/FDH.
- Intervention: Fed-batch substrate addition with pH control.
- Comparison: Batch vs. fed-batch yield (g/L) and ee (%).
- Outcome: ≥90% yield with ≥99% ee.
- Time: 24-hour fermentation. This framework ensures alignment with feasibility and relevance criteria .
Q. What FINER criteria apply when proposing novel L-tert-leucine applications in peptide therapeutics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
